molecular formula C19H21N5O2 B2757439 1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-29-1

1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2757439
CAS RN: 887464-29-1
M. Wt: 351.41
InChI Key: WIPKBPKJJYBGNG-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that belongs to the class of imidazopyridines. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Receptor Affinity and Neuropharmacological Potential

Research on compounds structurally related to 1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown significant potential in neuropharmacology, particularly in the development of antidepressant and anxiolytic agents. A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Notably, compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system exhibited potent receptor ligands with mixed 5-HT1A/5-HT7 receptor affinity and additional affinity for dopamine D2 receptors. Docking studies suggest the importance of a substituent at the 7-position for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies of selected derivatives showed potential as antidepressants and anxiolytic agents, highlighting their therapeutic promise (Zagórska et al., 2015).

Potential Antidepressant and Anxiolytic Properties

Another study synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro potential as 5-HT(1A) receptor ligands. Preclinical studies indicated that certain derivatives exhibit anxiolytic-like and antidepressant-like activities in animal models, comparable to known drugs like Diazepam and Imipramine. These findings suggest the potential of these derivatives in developing new treatments for anxiety and depression, warranting further research (Zagórska et al., 2009).

Structure-Activity Relationship (SAR) Studies

Continuing SAR studies on related structures, research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have explored substitutions at the 1-, 3-, and 8-positions to improve potency and hydrophilicity for potential therapeutic applications. These studies provide valuable insights into designing more effective and selective A(3) adenosine receptor antagonists, demonstrating the chemical versatility and potential clinical utility of this compound class (Baraldi et al., 2008).

properties

IUPAC Name

4,7-dimethyl-6-(3-methylphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-9-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-13(3)24(18)14-8-6-7-12(2)10-14/h6-8,10-11H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPKBPKJJYBGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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